Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate
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Description
Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H25NO4 and its molecular weight is 343.423. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Methodology
Ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate, and its derivatives, have been explored in various chemical syntheses and methodologies, demonstrating its versatility in organic chemistry. For example, ethyl 2-methyl-2,3-butadienoate undergoes a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This process signifies the compound's utility in creating highly functionalized tetrahydropyridines, a class of compounds with significant potential in pharmaceutical development and materials science (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Anticancer Activity
The compound and its related structures have been investigated for their potential as anticancer agents. A study involving the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated these compounds for anticancer activity. Some derivatives exhibited low IC50 values, indicating strong anticancer properties relative to the reference drug doxorubicin. This research underscores the compound's relevance in developing new therapeutic agents against cancer (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).
Crystallography and Structural Analysis
Crystal structure analysis of ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate analogues has been performed to understand the structural basis of their activity as potentiators of Ubiquitin C-terminal hydrolase-L1 (UCH-L1), a therapeutic target. Despite being analogues, different crystal packings were observed, highlighting the importance of structural elucidation in drug development (Kalina Mambourg, N. Tumanov, Gilles Henon, Steve Lanners, J. Garcia-Ladona, J. Wouters, 2021).
Biological Activity and Photophysical Investigation
The compound has also been the subject of studies focusing on its biological activities and photophysical properties. For instance, Ethyl 4 - (9-ethyl-9H-carbazol-3-yl) – 2 – methyl - 5- oxo - 4, 5 - dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), synthesized via a related method, exhibited significant antibacterial activity against various bacterial strains. Its photophysical parameters, such as transition dipole moment and fluorescence quantum yield, have been calculated, showing its potential as a probe for determining critical micelle concentrations of surfactants in organized media (M. Alsharif, Sayeed Mukhtar, A. Asiri, Salman A. Khan, 2018).
Properties
IUPAC Name |
ethyl 1-[(6-ethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-3-14-5-6-18-17(11-14)16(12-19(22)25-18)13-21-9-7-15(8-10-21)20(23)24-4-2/h5-6,11-12,15H,3-4,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHXAQNDAYFLCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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